molecular formula C21H26N2O5S B300247 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide

カタログ番号 B300247
分子量: 418.5 g/mol
InChIキー: HQHZSPDYGSNHNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug discovery, and neuroscience. BDA-410 is a selective inhibitor of the molecular chaperone Hsp90, which is involved in the stabilization and folding of various client proteins.

作用機序

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide exerts its effects by selectively inhibiting the ATPase activity of Hsp90, which is required for the stabilization and folding of various client proteins. By inhibiting Hsp90, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide induces the degradation of various oncogenic proteins and sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the activation of various signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to induce the degradation of various oncogenic proteins such as EGFR, HER2, and AKT. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the activation of various signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK. In animal models of cancer, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In animal models of Alzheimer's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation.

実験室実験の利点と制限

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is its selectivity towards Hsp90, which allows for the specific inhibition of this molecular chaperone without affecting other cellular processes. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. Moreover, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is relatively complex and requires multiple steps, which can limit its availability for research purposes.

将来の方向性

There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide. One possible direction is the optimization of the synthesis method to increase the yield and purity of the final product. Moreover, further studies are needed to investigate the potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide in other fields such as infectious diseases and cardiovascular diseases. Additionally, the combination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide with other therapeutic agents could be explored as a potential strategy to enhance the efficacy of cancer treatment. Finally, the development of more potent and selective Hsp90 inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug discovery, and neuroscience. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide exerts its effects by selectively inhibiting the ATPase activity of Hsp90, which is required for the stabilization and folding of various client proteins. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to induce the degradation of various oncogenic proteins, inhibit the activation of various signaling pathways, and improve cognitive function in animal models of Alzheimer's disease. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has several advantages such as its selectivity towards Hsp90 and low toxicity, its relatively low potency and complex synthesis method are limitations that need to be addressed. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide represents a promising candidate for further research and development as a therapeutic agent and research tool.

合成法

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide involves a multi-step process that starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with dipropylamine and sulfonamide to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be increased through various purification techniques such as column chromatography and recrystallization.

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been extensively studied in various scientific fields due to its potential applications as a therapeutic agent and research tool. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor angiogenesis. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to enhance the efficacy of various chemotherapeutic agents by sensitizing cancer cells to their cytotoxic effects. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been used as a tool compound to study the role of Hsp90 in protein folding and stabilization. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

特性

製品名

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide

分子式

C21H26N2O5S

分子量

418.5 g/mol

IUPAC名

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(dipropylsulfamoyl)benzamide

InChI

InChI=1S/C21H26N2O5S/c1-3-11-23(12-4-2)29(25,26)18-8-5-16(6-9-18)21(24)22-17-7-10-19-20(15-17)28-14-13-27-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,22,24)

InChIキー

HQHZSPDYGSNHNR-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

正規SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。